![molecular formula C8H7ClFNO B2726845 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine CAS No. 1521122-72-4](/img/structure/B2726845.png)
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine
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Overview
Description
A chemical compound’s description typically includes its molecular formula, structure, and other identifiers like its CAS registry number. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions that cause the compound to react, as well as the products of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Reactivity
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine serves as a precursor or intermediate in the synthesis of complex molecules. For example, Colla et al. (1991) detailed an improved procedure for preparing β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, which can undergo cyclocondensation to yield various heterocyclic compounds (Colla et al., 1991). This method emphasizes the compound's role in facilitating reactions that produce heterocyclic structures with potential applications in drug development and other areas of chemical synthesis.
Herbicidal Activity
Tajik and Dadras (2011) synthesized a series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against various graminaceous plants. These compounds exhibited moderate to high levels of activity, highlighting the potential of 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine derivatives in the development of new herbicides (Tajik & Dadras, 2011).
Photophysical Behavior
Garre et al. (2019) explored the synthesis and photophysical behavior of a highly fluorescent family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds demonstrated strong UV-Vis absorptions and high fluorescence quantum yields, suggesting the utility of 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine derivatives in the creation of fluorescent materials for potential applications in sensing, imaging, and light-emitting devices (Garre et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-fluoro-2-prop-2-enoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDTCAALCHMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine |
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